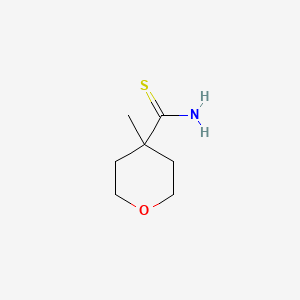

4-Methyloxane-4-carbothioamide

Description

4-Methyloxane-4-carbothioamide is a chemical compound that belongs to the class of carbothioamides It is characterized by the presence of a methyloxane ring attached to a carbothioamide group

Properties

Molecular Formula |

C7H13NOS |

|---|---|

Molecular Weight |

159.25 g/mol |

IUPAC Name |

4-methyloxane-4-carbothioamide |

InChI |

InChI=1S/C7H13NOS/c1-7(6(8)10)2-4-9-5-3-7/h2-5H2,1H3,(H2,8,10) |

InChI Key |

KHEVJNBJZOLYIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOCC1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloxane-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 4-methyloxane with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or microwave-assisted synthesis, which offer advantages in terms of reaction time and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The methyloxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methyloxane-4-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds share a similar carbothioamide group but differ in the structure of the attached ring.

Carboxamide derivatives of 1,3,4-thiadiazole: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

4-Methyloxane-4-carbothioamide is unique due to its specific ring structure and the presence of a carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Methyloxane-4-carbothioamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a carbothioamide functional group. The general formula can be represented as . This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : The compound could influence key signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Therapeutic Potential

Research has indicated that this compound possesses several promising biological activities:

- Anticancer Activity : Studies have explored its cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in cancer cells, which was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : The compound has also been investigated for its potential antibacterial and antifungal activities. It showed effectiveness against specific strains, indicating a possible role in developing new antimicrobial agents.

Case Studies and Research Findings

Research on this compound has produced several notable findings:

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 μM against HeLa cells, suggesting significant anticancer potential.

-

Mechanistic Studies :

- Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptotic cell populations. This was further supported by Western blotting, which showed alterations in the expression levels of apoptosis-related proteins such as Bax and Bcl-2.

-

Antimicrobial Activity :

- In a separate study, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.